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molecular formula C8H10O3 B8583701 Methyl 4-oxocyclohex-2-ene-1-carboxylate

Methyl 4-oxocyclohex-2-ene-1-carboxylate

Cat. No. B8583701
M. Wt: 154.16 g/mol
InChI Key: UVDNBPZBGMVZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906889B2

Procedure details

The title compound was prepared in 53.9% yield following the procedure described in step 6 of method 2 for the preparation of intermediate 1, using methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate as the reactants. Methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate were prepared following the procedures described in Tet. Lett. Vol. 53, issue 7, page 819-821. m/e 287.05 (M+H)+, 2.435 min (method 8). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.96 (dt, J=6.3, 1.5 Hz, 1H), 6.07 (dt, J=6.4, 1.4 Hz, 1H), 3.78 (s, 3H), 2.81-2.73 (m, 2H), 2.67-2.59 (m, 2H). 19F NMR (376 MHz, CHLOROFORM-d) δ −73.55 (s, 3F).
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:48])([F:47])[S:3](OC1C(C)(C)[C@H]2[C@](C)(CC=1)[C@@H]1[C@](C)([C@@]3(C)[C@H](CC1)[C@H]1[C@H](C(C)=C)CC[C@]1(NCCN1CCS(=O)(=O)CC1)CC3)CC2)(=[O:5])=[O:4].[O:49]=[C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH2:51]1.[O:60]=[C:61]1[CH2:66][CH2:65][CH:64]([C:67]([O:69][CH3:70])=[O:68])[CH:63]=[CH:62]1>>[F:1][C:2]([F:48])([F:47])[S:3]([O:49][C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH:51]=1)(=[O:5])=[O:4].[O:60]=[C:61]1[CH2:66][CH2:65][C:64]([C:67]([O:69][CH3:70])=[O:68])=[CH:63][CH2:62]1.[O:49]=[C:50]1[CH2:55][CH2:54][CH:53]([C:56]([O:58][CH3:59])=[O:57])[CH:52]=[CH:51]1

Inputs

Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C([C@@H]2CC[C@]3([C@@]4(CC[C@@]5([C@@H]([C@H]4CC[C@@H]3[C@]2(CC1)C)[C@@H](CC5)C(=C)C)NCCN5CCS(CC5)(=O)=O)C)C)(C)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC=C(CC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=CC(CC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
m/e 287.05 (M+H)+, 2.435 min (method 8)
Duration
2.435 min

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC=C(CC1)C(=O)OC)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.9%
Name
Type
product
Smiles
O=C1CC=C(CC1)C(=O)OC
Name
Type
product
Smiles
O=C1C=CC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08906889B2

Procedure details

The title compound was prepared in 53.9% yield following the procedure described in step 6 of method 2 for the preparation of intermediate 1, using methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate as the reactants. Methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate were prepared following the procedures described in Tet. Lett. Vol. 53, issue 7, page 819-821. m/e 287.05 (M+H)+, 2.435 min (method 8). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.96 (dt, J=6.3, 1.5 Hz, 1H), 6.07 (dt, J=6.4, 1.4 Hz, 1H), 3.78 (s, 3H), 2.81-2.73 (m, 2H), 2.67-2.59 (m, 2H). 19F NMR (376 MHz, CHLOROFORM-d) δ −73.55 (s, 3F).
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:48])([F:47])[S:3](OC1C(C)(C)[C@H]2[C@](C)(CC=1)[C@@H]1[C@](C)([C@@]3(C)[C@H](CC1)[C@H]1[C@H](C(C)=C)CC[C@]1(NCCN1CCS(=O)(=O)CC1)CC3)CC2)(=[O:5])=[O:4].[O:49]=[C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH2:51]1.[O:60]=[C:61]1[CH2:66][CH2:65][CH:64]([C:67]([O:69][CH3:70])=[O:68])[CH:63]=[CH:62]1>>[F:1][C:2]([F:48])([F:47])[S:3]([O:49][C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH:51]=1)(=[O:5])=[O:4].[O:60]=[C:61]1[CH2:66][CH2:65][C:64]([C:67]([O:69][CH3:70])=[O:68])=[CH:63][CH2:62]1.[O:49]=[C:50]1[CH2:55][CH2:54][CH:53]([C:56]([O:58][CH3:59])=[O:57])[CH:52]=[CH:51]1

Inputs

Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C([C@@H]2CC[C@]3([C@@]4(CC[C@@]5([C@@H]([C@H]4CC[C@@H]3[C@]2(CC1)C)[C@@H](CC5)C(=C)C)NCCN5CCS(CC5)(=O)=O)C)C)(C)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC=C(CC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=CC(CC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
m/e 287.05 (M+H)+, 2.435 min (method 8)
Duration
2.435 min

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC=C(CC1)C(=O)OC)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.9%
Name
Type
product
Smiles
O=C1CC=C(CC1)C(=O)OC
Name
Type
product
Smiles
O=C1C=CC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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